N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-[2-(Dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic thiophene-3-carboxamide derivative characterized by a 4,5,6,7-tetrahydrobenzo[b]thiophene core. The compound features two critical substituents: a phenylcarbonyl (benzoyl) group at position 2 and a dimethylaminoethyl moiety on the carboxamide nitrogen. These structural elements influence its physicochemical properties, such as solubility and lipophilicity, and modulate its biological interactions.
Properties
Molecular Formula |
C20H25N3O2S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-benzamido-N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H25N3O2S/c1-23(2)13-12-21-19(25)17-15-10-6-7-11-16(15)26-20(17)22-18(24)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
DFRGGGNLDONLIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOYLAMINO)-N~3~-[2-(DIMETHYLAMINO)ETHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoylamino group and the introduction of the dimethylaminoethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(BENZOYLAMINO)-N~3~-[2-(DIMETHYLAMINO)ETHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The benzoylamino and dimethylaminoethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(BENZOYLAMINO)-N~3~-[2-(DIMETHYLAMINO)ETHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(BENZOYLAMINO)-N~3~-[2-(DIMETHYLAMINO)ETHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoylamino and dimethylaminoethyl groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene-3-carboxamide Derivatives
Key Observations :
- The phenylcarbonyl group in the target compound offers a balance between electronic neutrality and steric bulk.
- Side Chain Influence: The dimethylaminoethyl group in the target compound improves water solubility compared to methoxyethyl () or aromatic substituents (e.g., naphthyl in ). This may enhance bioavailability in aqueous environments.
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated and Experimental Properties
Analysis :
- The target compound’s dimethylaminoethyl group reduces LogP compared to analogs with non-polar side chains (e.g., 2-methoxyethyl in ), favoring better aqueous solubility.
- Higher molecular weight in analogs like may limit membrane permeability despite moderate solubility.
Biological Activity
N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dimethylamino group : Enhances solubility and bioavailability.
- Phenylcarbonyl moiety : Potentially contributes to its interaction with biological targets.
- Tetrahydro-benzothiophene core : Imparts unique pharmacological properties.
The molecular formula of the compound is .
Pharmacological Potential
Research indicates that this compound may exhibit a range of biological activities:
- Neuroprotective Effects : The dimethylamino group may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes and receptors, which could be crucial in developing therapies for various conditions .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(diethylamino)ethyl)-benzamide | Diethylamino instead of dimethylamino | Potential anticancer properties |
| 4-amino-N-(2-(dimethylamino)ethyl)-benzamide | Additional amino group on benzene ring | Enhanced activity against certain cancers |
| N-(4-methoxyphenyl)-N-(2-(dimethylamino)ethyl)-benzamide | Methoxy substitution on phenyl ring | Altered pharmacokinetics and potency |
This comparison highlights the unique functional groups of this compound that may influence its biological activity and therapeutic potential.
Synthesis Methods
The synthesis of the compound typically involves multi-step organic reactions. Optimizing reaction conditions can enhance yield and purity. Common methods include:
- Formation of the benzothiophene core .
- Introduction of the dimethylamino group .
- Coupling with phenylcarbonyl moieties .
Case Studies
Recent studies have demonstrated the compound's efficacy in various preclinical models:
- Neurodegenerative Disease Models : In vitro studies suggest that the compound exhibits protective effects on neuronal cells exposed to toxic agents.
- Cancer Cell Lines : Preliminary data indicate that it may inhibit the proliferation of certain cancer cell lines through specific enzyme inhibition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
